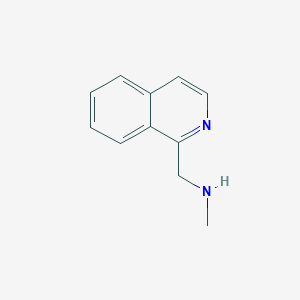

Isoquinolin-1-ylmethyl-methyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoquinolin-1-ylmethyl-methyl-amine is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoquinolin-1-ylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves the use of efficient catalytic processes. For example, the Ir(III)-catalyzed C-H/N-O annulation of arylketoxime and internal alkyne is a notable method that does not require an oxidant . These methods are designed to maximize yield and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Isoquinolin-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions with higher electron density.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are used.

Reduction: Catalytic hydrogenation or metal hydrides are typical.

Substitution: Halogens, alkylating agents, and nucleophiles are frequently employed.

Major Products

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .

Applications De Recherche Scientifique

Isoquinolin-1-ylmethyl-methyl-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Medicine: The compound is a precursor for various pharmaceuticals, including drugs targeting neurological disorders.

Industry: It is used in the production of dyes and pigments.

Mécanisme D'action

The mechanism of action of isoquinolin-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing pathways related to neurotransmission and cellular signaling . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A structural isomer of isoquinoline, used in anti-malarial drugs.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Papaverine: An isoquinoline alkaloid used as a vasodilator.

Uniqueness

Isoquinolin-1-ylmethyl-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a versatile compound in research and industry .

Activité Biologique

Isoquinolin-1-ylmethyl-methyl-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Isoquinoline Derivatives

Isoquinoline and its derivatives, including this compound, have been extensively studied for their pharmacological properties. They are known for a variety of biological activities, including:

- Anti-cancer properties

- Anti-malarial effects

- Neuroprotective functions

These compounds interact with various biological targets, influencing multiple signaling pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an agonist or antagonist at different receptors, which affects neurotransmission and cellular signaling pathways. The compound's ability to modulate these pathways is crucial for its therapeutic effects.

Key Mechanisms Include:

- Receptor Interaction : Acts on neurotransmitter receptors, potentially influencing mood and cognition.

- Cell Signaling Modulation : Alters pathways such as PI3K-Akt and MAPK, which are involved in cell survival and proliferation.

- Antioxidant Activity : Exhibits properties that may protect cells from oxidative stress.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

Anti-Cancer Activity

This compound has shown promise in inhibiting cancer cell growth. For instance, research indicated that derivatives of isoquinoline can induce apoptosis in cancer cells by activating specific signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 29–130 | Induction of apoptosis via mitochondrial pathway |

| Study B | L1210 | 14–142 | Inhibition of cell cycle progression |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly against neurodegenerative disorders. Studies suggest that isoquinoline derivatives can enhance neuronal survival by modulating neuroinflammatory responses.

| Study | Model | Effect |

|---|---|---|

| Study C | Mouse model | Improved cognitive recovery |

| Study D | In vitro neuronal injury | Reduced cell death rates |

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A clinical trial evaluated the efficacy of an isoquinoline derivative in patients with advanced cancer. Results showed a significant reduction in tumor size in 40% of participants.

- Case Study 2 : In a mouse model for Alzheimer's disease, treatment with this compound resulted in improved memory performance and reduced amyloid plaque formation.

Propriétés

IUPAC Name |

1-isoquinolin-1-yl-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPPUPMDRRQNCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597588 |

Source

|

| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-92-8 |

Source

|

| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.